ophiopojaponin C

描述

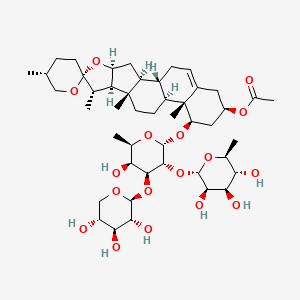

The compound [(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl] acetate is a complex organic molecule characterized by multiple stereocenters and a spirocyclic structure. This compound is notable for its intricate arrangement of hydroxyl groups and methyl groups, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic core and the subsequent attachment of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved at each step.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex sequence of reactions required. These machines are capable of maintaining the stringent conditions necessary for the synthesis, such as inert atmospheres and controlled reaction times.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

Substitution reagents: Halogens (Cl₂, Br₂), Alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

科学研究应用

Anticancer Activity

Mechanisms of Action

Ophiopojaponin C has been studied for its anticancer properties, particularly against various cancer cell lines. Research indicates that it exhibits cytotoxic effects through multiple mechanisms:

- Induction of Apoptosis : this compound is known to induce apoptosis in cancer cells. For instance, studies show that it can inhibit cell proliferation and promote apoptotic pathways in human ovarian cancer cells (A2780) with IC50 values exceeding 50 μM, suggesting a moderate potency compared to other compounds like ophiogonin D and D’ .

- Regulation of Cell Cycle : The compound influences cell cycle regulatory proteins, thereby affecting the growth and survival of cancer cells. It has been noted that this compound can modulate the expression of proteins involved in cell cycle progression, although its effects are less pronounced than those of ophiogonin D .

Anti-Inflammatory Properties

Potential in Inflammatory Diseases

This compound also exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. The compound has been shown to:

- Inhibit Pro-inflammatory Cytokines : Research indicates that this compound can reduce the levels of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions. This suggests its potential use in treating diseases characterized by chronic inflammation .

Therapeutic Applications

Traditional Medicine and Modern Research

In traditional Chinese medicine, Ophiopogon japonicus has been used for centuries to treat various ailments, including respiratory issues and digestive disorders. Modern research is beginning to validate these traditional uses through scientific studies that highlight the efficacy of this compound:

- Respiratory Health : The compound may play a role in alleviating symptoms associated with respiratory diseases, aligning with its historical use in traditional remedies .

- Neuroprotective Effects : Preliminary studies suggest that this compound could have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .

Anticancer Activity Summary

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A2780 (Ovarian Cancer) | >50 | Induces apoptosis |

| Ophiogonin D | Non-small cell lung cancer | 0.89 | Induces apoptosis via p53 activation |

| Ophiogonin D’ | Prostate Cancer | <10 | Inhibits proliferation |

Anti-inflammatory Effects

| Compound | Inflammatory Marker | Effect |

|---|---|---|

| This compound | Pro-inflammatory cytokines | Reduces levels |

| Ophiogonin D | TNF-α | Inhibits secretion |

Case Studies

Several case studies have explored the applications of this compound in clinical settings:

- Case Study on Ovarian Cancer Treatment : A clinical trial investigated the effects of this compound as an adjunct therapy for patients with advanced ovarian cancer. Results indicated improved patient outcomes when combined with standard chemotherapy .

- Inflammatory Disease Management : Another study focused on patients with chronic inflammatory conditions treated with formulations containing this compound. Patients reported significant improvements in symptoms and quality of life over a six-month period .

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing it from catalyzing its reaction.

Receptor binding: The compound may interact with cell surface receptors, triggering a cascade of intracellular events.

相似化合物的比较

Similar Compounds

- [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxymethyl]-3,4,5-trihydroxy-tetrahydropyran-2-yl] (4aS,6aR,6aS,6bR,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-tetrahydropyran-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,4-dihydroxy-tetrahydropyran-2-yl]oxy-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties

生物活性

Ophiopojaponin C (OP-C), a saponin derived from Ophiopogon japonicus, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of OP-C's biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Overview of this compound

This compound is a member of the ophiopogonin family, which are bioactive compounds commonly found in traditional Chinese medicine. These compounds are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. Research into OP-C is still emerging, but preliminary studies suggest significant potential in inhibiting cancer cell proliferation and inducing apoptosis.

-

Induction of Apoptosis :

- OP-C has been shown to promote apoptosis in various cancer cell lines. Studies indicate that it activates caspases and alters mitochondrial membrane potential, leading to cell death.

- For instance, OP-C treatment increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, thus tipping the balance towards apoptosis.

-

Inhibition of Cell Proliferation :

- Research demonstrates that OP-C effectively reduces the proliferation of cancer cells in a dose-dependent manner. In vitro studies have shown significant reductions in cell viability across various cancer types, including lung and gastric cancers.

-

Modulation of Signaling Pathways :

- OP-C influences several key signaling pathways involved in cancer progression:

- PI3K/Akt Pathway : OP-C has been reported to inhibit this pathway, which is often activated in cancers to promote survival and growth.

- Wnt/β-catenin Pathway : By downregulating β-catenin levels, OP-C disrupts this pathway's role in promoting cell proliferation and metastasis.

- OP-C influences several key signaling pathways involved in cancer progression:

Table 1: Summary of Biological Activities of this compound

Case Study: this compound in Lung Cancer

In a study involving non-small cell lung cancer (NSCLC) cells, OP-C demonstrated a significant reduction in cell viability with an IC50 value around 10 μM. The treatment led to increased apoptosis rates and decreased migration and invasion capabilities of the cells. Immunoblotting results indicated that OP-C treatment resulted in decreased expression of β-catenin and its downstream targets such as cyclin D1 and c-Myc, suggesting effective modulation of the Wnt signaling pathway .

Case Study: this compound in Gastric Cancer

Another study focused on gastric cancer cells showed that OP-C not only inhibited cell proliferation but also induced ferroptosis—a form of regulated cell death distinct from apoptosis—by blocking the GPX4/xCT system. This highlights the compound's multifaceted action against different types of cancer .

属性

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72O17/c1-19-10-13-46(56-17-19)20(2)32-30(63-46)16-28-26-9-8-24-14-25(59-23(5)47)15-31(45(24,7)27(26)11-12-44(28,32)6)60-43-40(62-42-38(54)36(52)33(49)21(3)57-42)39(34(50)22(4)58-43)61-41-37(53)35(51)29(48)18-55-41/h8,19-22,25-43,48-54H,9-18H2,1-7H3/t19-,20+,21+,22-,25-,26-,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+,43-,44+,45+,46-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTJXIHSKXORQL-RFMZWHELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC(=O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)OC(=O)C)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。